molecular formula C26H22N4O3 B2427885 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one CAS No. 1215397-73-1

2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one

Cat. No.: B2427885
CAS No.: 1215397-73-1
M. Wt: 438.487
InChI Key: OQGXEMLYYHVYPY-UHFFFAOYSA-N
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Description

2-((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates two privileged pharmacophores: a phthalazin-1(2H)-one core and a 1,2,4-oxadiazole ring, which are linked via a methylene bridge. The phthalazinone moiety is a recognized scaffold in the development of antitumor agents and has been studied as a core structure in potent Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib . The 1,2,4-oxadiazole heterocycle is known to act as a bioisostere for esters and amides, which can enhance the lipophilicity of drug candidates and facilitate their ability to reach molecular targets through transmembrane diffusion . This combination of features makes the compound a valuable candidate for investigating new mechanisms of anticancer action. Research into structurally similar oxadiazole-phthalazinone hybrids has demonstrated potent and selective anti-proliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines, while showing minimal harm to normal fibroblasts . These related compounds have been shown to arrest the cell cycle and induce apoptosis, a process mediated by the elevation of key proteins like p53 and caspase-3, and the down-regulation of cyclin-dependent kinase 1 (cdk1) . Furthermore, molecular docking and enzymatic studies suggest that such compounds can function as dual inhibitors of critical enzymes involved in cell proliferation and survival, namely p38 mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound to further explore its potential mechanism of action, enzyme inhibition profile, and efficacy in various disease models.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-3-32-20-14-12-19(13-15-20)25-27-23(33-29-25)16-30-26(31)22-7-5-4-6-21(22)24(28-30)18-10-8-17(2)9-11-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGXEMLYYHVYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features both an oxadiazole and a phthalazinone moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved by reacting appropriate hydrazides with carboxylic acid derivatives.
  • Cyclization : The oxadiazole is then coupled with a phthalazinone derivative through cyclization reactions.
  • Final Coupling : The final product is obtained through further reactions that may involve temperature control and specific catalysts to optimize yield and purity.

Anticancer Properties

Research indicates that derivatives of oxadiazoles and phthalazinones exhibit significant anticancer activity. For example:

  • Studies have shown that compounds similar to 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one have demonstrated anti-proliferative effects against various cancer cell lines, including HepG2 (liver) and MCF7 (breast) cells. The IC50 values for these compounds ranged from 5.5 mM to 29 μM depending on the specific substituents present on the oxadiazole ring .

The mechanism through which this compound exerts its biological effects involves:

  • Interaction with Enzymes and Receptors : The oxadiazole and phthalazinone rings can interact with cellular enzymes and receptors, modulating their activity. This interaction may lead to inhibition of key signaling pathways involved in cancer cell proliferation and survival .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, compounds containing oxadiazole moieties have also been reported to possess antimicrobial activities. They have shown effectiveness against various bacterial and fungal strains .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Study on Antiproliferative Activity : A recent study synthesized a series of oxadiazol-phthalazinone derivatives and evaluated their antiproliferative effects against cancer cell lines. Compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
    CompoundIC50 (mM)Cell Line
    Doxorubicin4–7HepG2, MCF7
    Compound 15.5HepG2
    Compound 7d29HeLa
  • Antimicrobial Screening : Another study evaluated new derivatives for antimicrobial efficacy against various pathogens, finding several candidates with promising activity against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of these compounds often correlates with their structural features:

  • Substituents on the Oxadiazole Ring : Variations in substituents can significantly influence potency; for instance, electron-withdrawing groups enhance anti-proliferative activity compared to electron-donating groups .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer activity. Research has demonstrated that derivatives of phthalazinone compounds exhibit significant anti-proliferative effects against various cancer cell lines. In particular, studies have shown that compounds similar to 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one can inhibit the growth of human liver (HepG2) and breast (MCF-7) cancer cells .

Case Study : In a comparative study involving multiple derivatives, specific compounds demonstrated IC50 values indicating their potency against cancer cell lines. For example, certain derivatives showed IC50 values as low as 10 µM against MCF-7 cells, suggesting strong anticancer properties .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between these compounds and biological targets such as enzymes involved in cancer metabolism. The docking simulations suggest that these compounds can effectively bind to target proteins, potentially leading to the inhibition of their activity .

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHepG215Apoptosis induction
Compound BMCF-710Enzyme inhibition
Compound CWI-38>50Cytotoxicity

Q & A

Q. How can findings for this compound be contextualized within emerging trends in heterocyclic chemistry?

  • Methodological Answer : Compare its synthetic efficiency and bioactivity to recent advances in triazole, thiadiazole, and imidazole derivatives. Highlight its advantages (e.g., metabolic stability) over older scaffolds in medicinal chemistry reviews .

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